
(4-(methylsulfonyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(methylsulfonyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone is a chemical compound that has been studied for its potential as a PI3K alpha inhibitor for the treatment of advanced solid tumors . It is part of a class of compounds known as pyrrolo[2,1-f][1,2,4]triazines .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine group, which is a six-membered ring containing two nitrogen atoms, and a pyridine group, which is a six-membered ring containing one nitrogen atom . The compound also contains a tetrahydro-2H-pyran-4-yl group, which is a six-membered ring containing one oxygen atom .Chemical Reactions Analysis
The compound is a selective PI3Kα inhibitor, meaning it can inhibit the phosphorylation of AKT in human cancer cells to modulate the cellular PI3K/AKT/mTOR pathway . This makes it a promising anti-cancer target .Scientific Research Applications
Molecular Interactions and Pharmacological Evaluation
- A study on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor provides insights into the binding interactions of complex molecules, which could be relevant to understanding how similar compounds might interact with biological targets (Shim et al., 2002).
Synthesis and Chemical Reactions
Research on the ring-opening reactions of tetrahydro-4-oxoisoxazolo[2,3-a]pyridinium salts and related compounds underlines the versatility of heterocyclic chemistries in generating novel compounds with potential biological activities (Jones & Phipps, 1976).
The addition-rearrangement reactions of aryl- and alkoxysulfonyl isocyanates with substituted 2H-pyrans leading to functionalized piperidones showcase a method for creating complex structures, which could inform the synthesis of related compounds (Jao et al., 1996).
Biological Activities and Potential Applications
- A study on the synthesis and pharmacological evaluation of novel derivatives as TRPV4 antagonists for pain treatment indicates the potential therapeutic applications of complex heterocyclic compounds, suggesting areas where similar molecules might be applied (Tsuno et al., 2017).
Mechanism of Action
Future Directions
The compound shows promise as a potential anticancer drug due to its ability to inhibit the PI3K/AKT/mTOR pathway . Future research could focus on further evaluating its efficacy in vivo against various cancer models . Additionally, more studies could be done to better understand its safety profile and potential side effects.
properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-26(22,23)20-8-6-19(7-9-20)17(21)15-2-3-16(18-12-15)25-13-14-4-10-24-11-5-14/h2-3,12,14H,4-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSNULDDCXUTBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CN=C(C=C2)OCC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

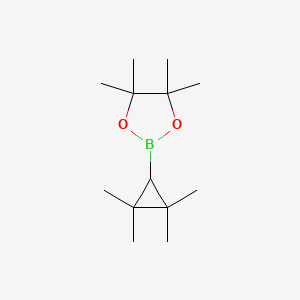
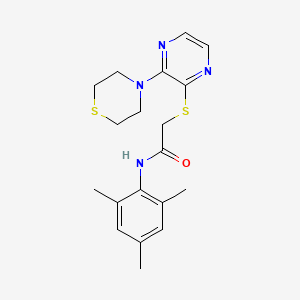
![N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2844532.png)

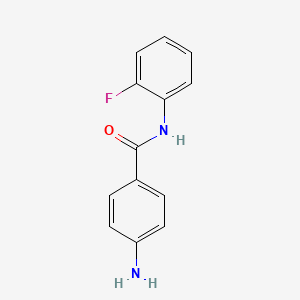
![8-(3-hydroxypropyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2844537.png)
![[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methanamine](/img/structure/B2844538.png)
![1-[3-[(3,5-Dimethoxyphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2844539.png)
![3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2844541.png)
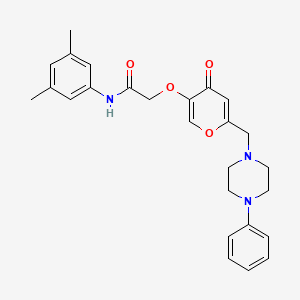
![N-(4-chlorophenyl)-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2844544.png)
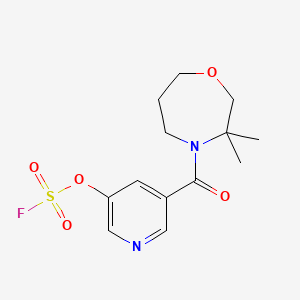
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2844546.png)
![1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide](/img/structure/B2844549.png)